molecular formula C6H7IN2O B8799706 6-Ethyl-5-iodopyrimidin-4(1H)-one CAS No. 141602-28-0

6-Ethyl-5-iodopyrimidin-4(1H)-one

Cat. No. B8799706
M. Wt: 250.04 g/mol
InChI Key: AMRSAYAQNYIFOO-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

To a stirred solution of 70 g (0.56 mol) 4-hydroxy-6-ethyl pyrimidine in acetic acid is added 127 g (0.56 mol) NIS portion wise at RT within 15 min The reaction is stirred for 30 h at RT until all starting material is consumed. The reaction mixture is diluted with water and the solid product is filtered off and washed with sodium thiosulfate solution to remove excess iodine. After drying, the desired product is obtained as a solid (90 g; 64%) which is used without further purification.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[CH:4][N:3]=1.C1C(=O)N([I:17])C(=O)C1>C(O)(=O)C>[CH2:8]([C:6]1[N:5]=[CH:4][NH:3][C:2](=[O:1])[C:7]=1[I:17])[CH3:9]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
OC1=NC=NC(=C1)CC
Name
Quantity
127 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 h at RT until all starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is consumed
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with water
FILTRATION
Type
FILTRATION
Details
the solid product is filtered off
WASH
Type
WASH
Details
washed with sodium thiosulfate solution
CUSTOM
Type
CUSTOM
Details
to remove excess iodine
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(C)C1=C(C(NC=N1)=O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.